PROTAC Bcl-xL degrader-3

PROTAC BCL-xL degradation DC50

Researchers face significant challenges in co-targeting BCL-xL and BCL-2 without the confounding pharmacokinetics of multi-agent combinations. PROTAC Bcl-xL degrader-3 (753b) addresses this by delivering simultaneous dual degradation via VHL E3 ligase recruitment. - Single-agent dual degradation: DC50 6 nM for BCL-xL, 48 nM for BCL-2 in 293T cells. - Platelet-sparing profile: exploits low platelet VHL expression for improved therapeutic index. - Validated in vivo: achieved tumor regression in H146 SCLC xenografts without severe thrombocytopenia. - Structurally characterized: ternary complex crystal structures available (PDB: 8FY0), enabling rational PROTAC design.

Molecular Formula C82H105ClF3N11O11S4
Molecular Weight 1641.5 g/mol
Cat. No. B15143988
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NamePROTAC Bcl-xL degrader-3
Molecular FormulaC82H105ClF3N11O11S4
Molecular Weight1641.5 g/mol
Structural Identifiers
SMILESCC1=C(SC=N1)C2=CC=C(C=C2)C(C)NC(=O)C3CC(CN3C(=O)C(C(C)(C)C)NC(=O)CCCCCCC(=O)N4CCN(CC4)CC5(CCC(=C(C5)CN6CCN(CC6)C7=CC=C(C=C7)C(=O)NS(=O)(=O)C8=CC(=C(C=C8)NC(CCN9CCOCC9)CSC1=CC=CC=C1)S(=O)(=O)C(F)(F)F)C1=CC=C(C=C1)Cl)C)O
InChIInChI=1S/C82H105ClF3N11O11S4/c1-56(58-18-20-60(21-19-58)75-57(2)87-55-110-75)88-78(102)71-48-66(98)52-97(71)79(103)76(80(3,4)5)90-73(99)16-12-7-8-13-17-74(100)96-42-38-94(39-43-96)54-81(6)34-32-69(59-22-26-63(83)27-23-59)62(50-81)51-93-36-40-95(41-37-93)65-28-24-61(25-29-65)77(101)91-112(106,107)68-30-31-70(72(49-68)111(104,105)82(84,85)86)89-64(33-35-92-44-46-108-47-45-92)53-109-67-14-10-9-11-15-67/h9-11,14-15,18-31,49,55-56,64,66,71,76,89,98H,7-8,12-13,16-17,32-48,50-54H2,1-6H3,(H,88,102)(H,90,99)(H,91,101)/t56-,64+,66+,71-,76+,81+/m0/s1
InChIKeyKQEMZZJSHJCPSI-RYFXIQSLSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

PROTAC Bcl-xL Degrader-3 (753b/PZ703b): A Dual BCL-xL/BCL-2 VHL-Recruiting PROTAC for Leukemia and Solid Tumor Research


PROTAC Bcl-xL degrader-3 (CAS 2471970-60-0), also designated as 753b or PZ703b, is a proteolysis-targeting chimera (PROTAC) that simultaneously recruits the von Hippel-Lindau (VHL) E3 ubiquitin ligase to both BCL-xL and BCL-2, inducing ubiquitination and proteasomal degradation of these anti-apoptotic proteins [1]. Derived from the dual BCL-xL/BCL-2 inhibitor navitoclax (ABT-263) as its warhead, this compound was developed through computational structure-guided design and is disclosed in patent WO2020163823A2 [2]. It belongs to a class of second-generation BCL-family PROTAC degraders that achieve platelet-sparing antitumor activity by exploiting the low expression of VHL E3 ligase in platelets relative to cancer cells [3].

Why BCL-xL PROTAC Analogs Cannot Be Interchanged: Evidence for PROTAC Bcl-xL Degrader-3 Differentiation


BCL-xL-targeting PROTACs exhibit profound differences in degradation selectivity, potency, and platelet toxicity depending on linker attachment geometry, E3 ligase choice, and ternary complex stability. PROTAC Bcl-xL degrader-3 (753b) achieves dual BCL-xL/BCL-2 degradation with a single-digit nanomolar DC50, whereas the closely related DT2216 degrades only BCL-xL and leaves BCL-2 intact [1]. The stereochemistry of the linker attachment point is also critical: the S-epimer (753a) fails to degrade BCL-2, demonstrating that even stereoisomers within the same patent family are not functionally interchangeable [1]. Furthermore, CRBN-recruiting BCL-xL degraders such as XZ739 display different degradation kinetics, selectivity windows, and tissue selectivity profiles compared with VHL-based degraders [2]. These compound-specific parameters—E3 ligase identity, linker stereochemistry, ternary complex cooperativity, and degradation selectivity—directly determine the quantitative cellular potency and therapeutic index, making generic substitution scientifically invalid without head-to-head experimental verification in the user's specific cellular context.

PROTAC Bcl-xL Degrader-3: Head-to-Head Quantitative Differentiation Evidence for Scientific Procurement


BCL-xL Degradation Potency: PROTAC Bcl-xL Degrader-3 (753b) vs. DT2216

PROTAC Bcl-xL degrader-3 (753b) exhibits a 5-fold higher potency in degrading BCL-xL compared to the first-generation VHL-based BCL-xL PROTAC DT2216. In 293T cells, 753b achieved a DC50 of 6 nM for BCL-xL degradation, while DT2216 required a DC50 of 30 nM under the same conditions [1]. The increased degradation potency of 753b is mechanistically attributed to its ability to form stronger ternary complexes with VHL and BCL-xL, engaging more residues at the BCL-xL/VHL interface and allowing access to additional surface lysines (K20 on BCL-xL) for ubiquitination that are inaccessible to DT2216 [1].

PROTAC BCL-xL degradation DC50

Dual BCL-xL/BCL-2 Degradation Capability vs. DT2216 and 753a Stereoisomer

Unlike DT2216, which degrades BCL-xL but not BCL-2, PROTAC Bcl-xL degrader-3 (753b) is a bona fide dual BCL-xL/BCL-2 degrader. In 293T cells, 753b degraded BCL-2 with a DC50 of 48 nM, whereas DT2216 induced no detectable BCL-2 degradation [1]. The functional significance of this dual activity is evident in BCL-xL/BCL-2 co-dependent cancer models: in Kasumi-1 leukemia cells, 753b achieved an antiproliferative IC50 of 59.64 nM, compared to 1147.0 nM for DT2216—a 19.2-fold improvement [1]. The stereoisomer 753a (S-epimer) could only partially degrade BCL-xL and did not degrade BCL-2 at all, confirming that the R-configured linker attachment in 753b is essential for dual degradation activity [1].

BCL-2 degradation dual degrader PROTAC selectivity

Platelet-Sparing Safety Profile vs. ABT-263 (Navitoclax)

ABT-263 (navitoclax), the parent warhead of 753b, causes dose-limiting thrombocytopenia due to on-target BCL-xL inhibition in platelets, preventing its regulatory approval [1]. PROTAC Bcl-xL degrader-3 (753b) circumvents this toxicity by recruiting VHL E3 ligase, which is poorly expressed in human platelets. In preclinical models, 753b achieved tumor regression in H146 small-cell lung cancer xenografts without inducing severe thrombocytopenia or weight loss [2]. Similarly, in AML PDX models, 753b extended survival without hematologic toxicity [3]. This platelet-sparing property is inherent to the VHL-recruiting PROTAC strategy and distinguishes 753b and other VHL-based degraders from direct BCL-xL inhibitors such as ABT-263.

platelet toxicity thrombocytopenia VHL E3 ligase

Superior Ternary Complex Formation vs. DT2216 and 753a

PROTAC efficacy depends critically on the stability of the E3 ligase-PROTAC-target protein ternary complex. In cellular NanoBRET assays, 753b displayed a much higher activity in inducing ternary complex formation with both BCL-xL and BCL-2 compared to 753a [1]. AlphaLISA assays further demonstrated that 753b formed stronger ternary complexes with BCL-xL and BCL-2 than those formed by DT2216 [1]. Structural modeling revealed that more residues at the BCL-xL/VHL interface are engaged in the ternary complex induced by 753b than by DT2216, providing a molecular explanation for the enhanced degradation potency and expanded substrate scope [1]. The solved crystal structures of VCB/753b/BCL-xL and VCB/753b/BCL-2 ternary complexes (PDB: 8FY0 and related entries) confirm these cooperative binding interactions at atomic resolution [2].

ternary complex NanoBRET cooperativity

Activity in Venetoclax-Resistant AML Models

PROTAC Bcl-xL degrader-3 (753b) retains potent activity in venetoclax (ABT-199)-resistant acute myeloid leukemia (AML) models, a setting where BCL-2-selective inhibition fails. In a panel of 17 leukemia cell lines, 753b induced BCL-xL degradation in all lines tested with DC50 values ranging from 10 nM to 540 nM, and BCL-2 was partially degraded in 12 of 17 lines [1]. The median IC50 across 16 evaluable AML cell lines was 291 nM, with 13 of 16 lines exhibiting IC50 values below 450 nM [1]. In venetoclax-resistant primary AML blasts, 753b potently reduced cell viability and eliminated chemotherapy-induced senescent AML cells [1]. In AML PDX models in vivo, 753b extended survival without hematologic toxicity [1].

venetoclax resistance AML senolytic activity

PROTAC Bcl-xL Degrader-3: Evidence-Backed Research Application Scenarios for Procurement Decision-Making


Dual BCL-xL/BCL-2 Degradation in Co-Dependent Hematologic Malignancies

PROTAC Bcl-xL degrader-3 (753b) is the compound of choice for mechanistic studies in BCL-xL/BCL-2 co-dependent leukemia and lymphoma models. With a DC50 of 6 nM for BCL-xL and 48 nM for BCL-2 degradation in 293T cells, and an IC50 of 59.64 nM in Kasumi-1 AML cells—19.2-fold more potent than DT2216—753b enables efficient dual target knockdown at low nanomolar concentrations [1]. Unlike combinations of DT2216 plus venetoclax, 753b provides simultaneous degradation of both targets with a single agent, simplifying experimental design and eliminating pharmacokinetic confounding factors [2].

Small-Cell Lung Cancer (SCLC) Xenograft Efficacy Studies Requiring Platelet-Sparing Agents

In SCLC research, where BCL-xL and BCL-2 are frequently co-expressed and co-dependent, 753b has demonstrated superior potency compared to DT2216, navitoclax, and DT2216 plus venetoclax combinations in reducing viability of H146, H211, and H1059 SCLC cell lines [1]. In H146 xenograft models, 753b achieved tumor regression without inducing severe thrombocytopenia or weight loss, making it the preferred in vivo tool compound for SCLC preclinical efficacy studies where platelet toxicity would confound therapeutic assessment [1].

Venetoclax-Resistant AML and Senescence-Targeting Research

For laboratories studying acquired venetoclax resistance in AML, 753b provides a validated tool that maintains activity where BCL-2-selective inhibition fails. With DC50 values for BCL-xL degradation ranging from 10 to 540 nM across 17 leukemia cell lines and a median IC50 of 291 nM, 753b has demonstrated consistent potency against both venetoclax-sensitive and venetoclax-resistant primary AML blasts [1]. Its additional ability to eliminate chemotherapy-induced senescent AML cells makes it uniquely suitable for senescence-targeting combinatorial therapy research [1].

PROTAC Ternary Complex Structure-Activity Relationship Studies

With experimentally determined crystal structures of both VCB/753b/BCL-xL (PDB: 8FY0) and VCB/753b/BCL-2 ternary complexes available, along with validated cellular NanoBRET and AlphaLISA ternary complex formation assays, 753b serves as a structurally characterized reference compound for PROTAC development programs [1]. Its well-defined mechanism—engaging surface lysines K20 and K87 on BCL-xL and K17 on BCL-2—provides a benchmark for linker optimization, E3 ligase engineering, and computational PROTAC design studies [2].

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